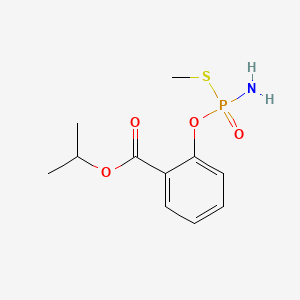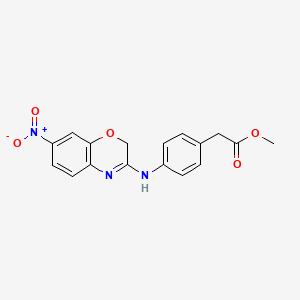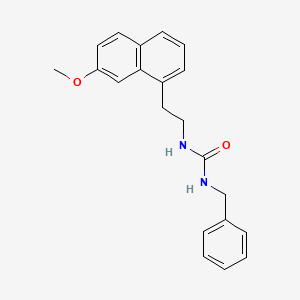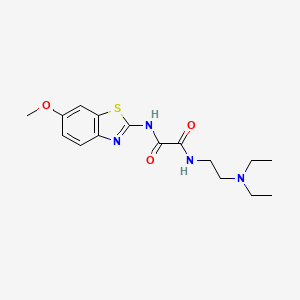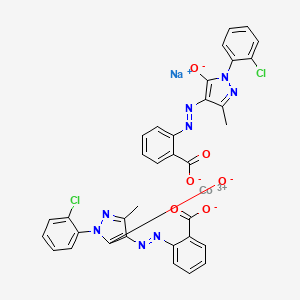
Sodium bis(2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoato(2-))cobaltate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato(2-)]cobaltate(1-) is a complex organic compound known for its vibrant yellow color. It is commonly referred to as Acid Yellow 220 and is used extensively in the dyeing industry, particularly for wool, silk, and nylon . The compound’s unique structure allows it to form stable complexes with various substrates, making it a valuable component in various industrial applications.
Vorbereitungsmethoden
The synthesis of Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato(2-)]cobaltate(1-) involves several steps:
Starting Materials: The primary raw materials include 2-[[3-[(2Z)-2-[1-(2-chlorophenyl)imino-1-oxido-3-oxobutan-2-ylidene]hydrazinyl]-4-oxidophenyl]sulfonyl]amino]benzoic acid and 2’-chloroacetoacetanilide.
Reaction Conditions: The synthesis typically involves azo coupling reactions under controlled pH and temperature conditions.
Industrial Production: On an industrial scale, the production involves large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity.
Analyse Chemischer Reaktionen
Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato(2-)]cobaltate(1-) undergoes various chemical reactions:
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite.
Wissenschaftliche Forschungsanwendungen
Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato(2-)]cobaltate(1-) has several scientific research applications:
Wirkmechanismus
The mechanism of action of Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato(2-)]cobaltate(1-) involves its ability to form stable complexes with various substrates. The azo group in the compound can participate in electron transfer reactions, making it useful in various redox processes . The cobalt center plays a crucial role in stabilizing the complex and enhancing its reactivity .
Vergleich Mit ähnlichen Verbindungen
Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato(2-)]cobaltate(1-) can be compared with other similar compounds such as:
Acid Yellow 59: Another azo dye used in the textile industry, but with different spectral properties.
Acid Orange 144: Similar in application but differs in its chemical structure and color properties.
Lanaset Yellow 2R: Part of the Lanaset series of dyes, known for its excellent dyeing properties on wool and silk.
These comparisons highlight the unique properties of Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato(2-)]cobaltate(1-), particularly its stability and vibrant color, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
93964-86-4 |
|---|---|
Molekularformel |
C34H22Cl2CoN8NaO6 |
Molekulargewicht |
791.4 g/mol |
IUPAC-Name |
sodium;2-[[1-(2-chlorophenyl)-3-methyl-5-oxidopyrazol-4-yl]diazenyl]benzoate;cobalt(3+) |
InChI |
InChI=1S/2C17H13ClN4O3.Co.Na/c2*1-10-15(20-19-13-8-4-2-6-11(13)17(24)25)16(23)22(21-10)14-9-5-3-7-12(14)18;;/h2*2-9,23H,1H3,(H,24,25);;/q;;+3;+1/p-4 |
InChI-Schlüssel |
NAPSSNQXOUKLPQ-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3Cl.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3Cl.[Na+].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





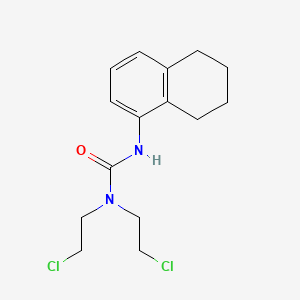
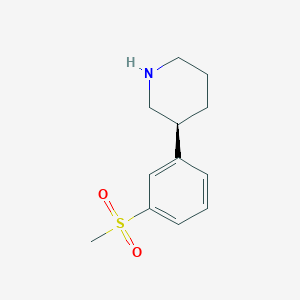
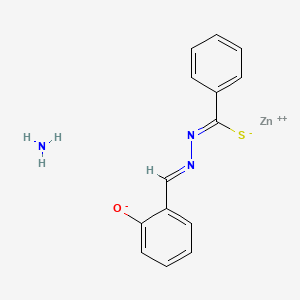
![[(3S,3aR,6S,6aS)-3-[4-[3-(5,6-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15185905.png)

